molecular formula C10H15NO2S B12228695 2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole

2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole

Cat. No.: B12228695
M. Wt: 213.30 g/mol
InChI Key: KCLIKNXVOGULPW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with dimethyl and oxolan-3-yloxy groups. Thiazoles are known for their aromaticity and are significant in various biological and chemical applications due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with oxolan-3-yloxy derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps like purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, known for its aromaticity and biological activities.

    2,4-Dimethylthiazole: Similar in structure but lacks the oxolan-3-yloxy group.

    5-(Oxolan-3-yloxy)methylthiazole: Similar but with different substitution patterns

Uniqueness

2,4-Dimethyl-5-[(oxolan-3-yloxy)methyl]-1,3-thiazole is unique due to the presence of both dimethyl and oxolan-3-yloxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

2,4-dimethyl-5-(oxolan-3-yloxymethyl)-1,3-thiazole

InChI

InChI=1S/C10H15NO2S/c1-7-10(14-8(2)11-7)6-13-9-3-4-12-5-9/h9H,3-6H2,1-2H3

InChI Key

KCLIKNXVOGULPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)COC2CCOC2

Origin of Product

United States

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